molecular formula C20H14N4O4 B2539122 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 1208686-80-9

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide

Cat. No. B2539122
M. Wt: 374.356
InChI Key: ABVWIQAVOPKUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as BMQ, and it is a quinoxaline derivative that has been synthesized using various methods.

Scientific Research Applications

Novel Tricyclic Benzoxazines as 5-HT Receptor Antagonists

Research by Bromidge et al. (2010) in the field of medicinal chemistry led to the development of novel series of fused tricyclic benzoxazines, which are potent 5-HT(1A/B/D) receptor antagonists. This research aimed at discovering faster acting antidepressants/anxiolytics with a reduced side-effect burden (Bromidge et al., 2010).

Antimicrobial Activity of Novel Compounds

Idrees et al. (2020) focused on the synthesis and in vitro antimicrobial screening of novel compounds, which included derivatives related to quinoxaline. These compounds were tested against pathogenic bacteria like S. aureus and E. coli (Idrees et al., 2020).

Pharmacokinetics and Tissue Distribution in Anti-fibrosis Drug Research

A study by Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which plays a role in suppressing renal and hepatic fibrosis. The study also looked at its potential anti-metastatic effects on breast cancer models (Kim et al., 2008).

Isoxazolequinoxaline Derivative in Anti-Cancer Drug Research

Abad et al. (2021) synthesized a new isoxazolquinoxalin compound and explored its potential as an anti-cancer drug. The research included detailed structural analysis and docking studies to predict its efficacy (Abad et al., 2021).

Synthesis and Evaluation of Serotonin Type-3 Receptor Antagonists

A series of quinoxalin-2-carboxamides were synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists, as investigated by Mahesh et al. (2011). This work contributes to the development of drugs targeting the 5-HT3 receptor (Mahesh et al., 2011).

Fluorescent Chemosensor for Ag+ Detection

Chen et al. (2016) developed a novel fluorescent chemosensor based on a quinoline benzimidazole scaffold. This chemosensor exhibited a 'turn-on' effect for Ag+ detection, indicating its potential application in environmental monitoring and biochemical sensing (Chen et al., 2016).

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c25-20(16-10-21-14-3-1-2-4-15(14)23-16)22-9-13-8-18(28-24-13)12-5-6-17-19(7-12)27-11-26-17/h1-8,10H,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVWIQAVOPKUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide

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